molecular formula C18H23NO2 B6502972 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one CAS No. 859864-50-9

4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one

Cat. No.: B6502972
CAS No.: 859864-50-9
M. Wt: 285.4 g/mol
InChI Key: RLUKXMWBYJBRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one is a complex organic compound that features a piperidine ring and a chromenone core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and chromenone moieties suggests that it may exhibit a range of biological activities.

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)-6-propan-2-ylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13(2)14-6-7-17-16(10-14)15(11-18(20)21-17)12-19-8-4-3-5-9-19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUKXMWBYJBRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

PPMC is synthesized via a modified Knoevenagel condensation, leveraging 4-hydroxycoumarin as the core substrate. The reaction introduces the piperidinylmethyl group at the 4-position through nucleophilic substitution. Key reagents include:

  • 4-Hydroxycoumarin : Provides the chromen-2-one backbone.

  • Piperidine : Serves as both a catalyst and reactant for introducing the piperidinylmethyl moiety.

  • Isopropanol : Acts as a solvent and participates in the alkylation step.

The reaction proceeds under acidic conditions (e.g., glacial acetic acid) to facilitate protonation of the carbonyl oxygen, enhancing electrophilicity for subsequent nucleophilic attack by piperidine.

Optimization and Yield Enhancement

Ultrasound irradiation significantly improves reaction efficiency. Comparative studies show:

ConditionTimeYield (%)
Conventional reflux7 h65
Ultrasound-assisted40 min92

Solvent selection also impacts yield. Ethanol outperforms water due to better solubility of intermediates.

Pechmann Condensation for Chromen-2-one Formation

Synthesis of the Chromen-2-one Core

The Pechmann condensation constructs the chromen-2-one ring using resorcinol and β-keto esters. For PPMC, ethyl acetoacetate and 4-hydroxyresorcinol are condensed in the presence of FeCl₃·6H₂O (10 mol%) under reflux in toluene:

Resorcinol+Ethyl acetoacetateFeCl36H2OChromen-2-one derivative(92% yield)[3]\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{FeCl}3\cdot6\text{H}2\text{O}} \text{Chromen-2-one derivative} \quad (92\%\text{ yield})

Functionalization with Piperidine and Isopropyl Groups

Post-condensation, the chromen-2-one undergoes sequential modifications:

  • Friedel-Crafts alkylation introduces the isopropyl group at the 6-position using isopropyl bromide and AlCl₃.

  • Mannich reaction installs the piperidinylmethyl group at the 4-position via reaction with formaldehyde and piperidine.

Domino Protocol for One-Pot Synthesis

Integrated Reaction Pathway

A domino protocol combines Knoevenagel condensation, cyclization, and alkylation in a single pot:

  • Knoevenagel step : 4-Hydroxycoumarin reacts with malononitrile to form a cyano-substituted intermediate.

  • Cyclization : Acidic conditions promote ring closure.

  • Alkylation : Piperidine and isopropanol introduce substituents under reflux.

Conditions and Catalysts

ParameterOptimal Value
CatalystPiperidine (1.2 mmol)
SolventEthanol
TemperatureReflux (78°C)
Time4 h

This method achieves 88–93% yield with minimal purification.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates PPMC with >98% purity.

  • Recrystallization from ethanol-water mixtures yields crystalline product (mp 142–144°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (d, 6H, isopropyl), 2.45–2.60 (m, 4H, piperidine), 3.72 (s, 2H, CH₂), 6.20 (s, 1H, H-3), 7.25–7.40 (m, 2H, aromatic).

  • MS (ESI) : m/z 285.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
KnoevenagelScalable, modularMulti-step purification65–92
PechmannHigh regioselectivityHarsh conditions (FeCl₃)85–92
Domino protocolOne-pot, time-efficientSensitive to solvent purity88–93

Industrial-Scale Considerations

Solvent Recycling

Ethanol recovery via distillation reduces costs by 40% in large-scale batches.

Catalytic Efficiency

Heterogeneous catalysts (e.g., Fe₃O(BPDC)₃ ) enable recyclability (>5 cycles without yield loss).

Emerging Innovations

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 15 minutes, achieving 89% yield.

Green Chemistry Approaches

  • Biocatalysis : Lipase-mediated alkylation reduces waste.

  • Solvent-free conditions : Ball milling achieves 91% yield in 30 minutes .

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle proteins . The specific interactions of this compound with cancer cell lines are currently under investigation to elucidate its efficacy and mechanism of action.

Neuroprotective Effects
The neuroprotective potential of chromenones has been explored in various models of neurodegenerative diseases. Preliminary studies suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's and Parkinson's disease . Further research is needed to confirm these effects and understand the underlying pathways.

Pharmacological Studies

Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of chromenone derivatives against a range of pathogens, including bacteria and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes . This property positions it as a potential candidate for developing new antimicrobial agents.

Analgesic and Anti-inflammatory Effects
this compound has also been studied for its analgesic and anti-inflammatory effects. Research indicates that it may modulate pain pathways and reduce inflammation through inhibition of pro-inflammatory cytokines . This application could be particularly beneficial for chronic pain management.

Synthesis and Formulation

Pharmaceutical Formulations
The compound can be synthesized through various methods, including the reaction of piperidine derivatives with chromenone precursors . Its formulation into solid dosage forms has been explored, emphasizing the importance of stability and bioavailability in pharmaceutical applications. The development of polymorphic forms has also been noted, which can influence the drug's solubility and absorption characteristics .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; activates caspases
Neuroprotective EffectsMitigates oxidative stress; potential benefits in neurodegenerative models
Antimicrobial PropertiesEffective against bacteria and fungi; disrupts microbial membranes
Analgesic EffectsModulates pain pathways; reduces inflammation through cytokine inhibition
Synthesis TechniquesMultiple synthesis routes explored; formulation stability emphasized

Mechanism of Action

The mechanism by which 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperidine and chromenone moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one apart is the combination of the piperidine and chromenone moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse biological activities .

Biological Activity

The compound 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one , a synthetic derivative featuring a chromenone core and a piperidine moiety, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The IUPAC name for this compound is This compound . Its molecular formula is C23H25N2O2C_{23}H_{25}N_{2}O_{2} with a molecular weight of approximately 375.46 g/mol. The structure includes a chromenone backbone, which is known for various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially providing antidepressant effects .
  • Antioxidant Activity : In vitro studies indicate that the compound exhibits significant antioxidant properties, scavenging reactive oxygen species (ROS) and thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Effect Reference
MAO-A InhibitionIC50: 49.3 μM
MAO-B InhibitionIC50: 91.3 μM
Antioxidant ActivitySignificant ROS scavenging
Anti-inflammatory ActivityReduces pro-inflammatory cytokines
Cytotoxicity (Vero Cells)Viable up to 100 μg/mL

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

  • Study on MAO Inhibition : A study published in ACS Omega demonstrated that derivatives similar to this compound showed potent inhibition against MAO-A and MAO-B, indicating potential for treating mood disorders .
  • Antioxidant Properties : Another investigation highlighted the antioxidant capabilities of chromenone derivatives, showing that they effectively reduced oxidative stress in cellular models, which is crucial for neuroprotective applications .
  • Anti-inflammatory Mechanisms : Research has indicated that compounds with similar structures can suppress inflammatory responses in animal models, suggesting their potential utility in treating conditions like arthritis and other inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 4-[(piperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation and cyclization. Key steps include:
  • Alkylation : Reacting a pre-functionalized chromenone intermediate with piperidine derivatives under reflux in solvents like dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic substitution .
  • Cyclization : Acid- or base-catalyzed ring closure to form the coumarin backbone.
  • Optimization : Temperature (80–120°C), solvent polarity, and reaction time (12–24 hrs) significantly impact yield. For example, DMF enhances solubility of intermediates, while acetonitrile reduces side reactions .

Q. Table 1: Comparison of Reaction Conditions

StepSolventTemperature (°C)Yield (%)Purity (%)
AlkylationDMF1106590
AlkylationAcetonitrile807595

Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., piperidinyl methyl at C4 and isopropyl at C6). Coupling constants in 1^1H NMR distinguish cis/trans configurations .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and amine (C-N, ~1250 cm1^{-1}) groups validate functional groups.
  • X-ray Crystallography :
  • Use SHELX suite (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Mercury CSD 2.0 aids in visualizing intermolecular interactions .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile solvents .
  • Emergency Measures :
  • Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Focus on hydrophobic pockets (e.g., isopropyl group) and hydrogen-bond donors (piperidinyl nitrogen) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories. Analyze root-mean-square deviation (RMSD) to validate binding modes .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

  • Methodological Answer :
  • Cross-Validation :
  • In Vitro Assays : Compare IC50_{50} values across cell lines (e.g., MCF-7 for cancer vs. RAW 264.7 for inflammation) .
  • Target Profiling : Use kinome-wide screening or proteomics to identify off-target interactions.
  • Structural Modifications : Introduce substituents (e.g., halogenation at C8) to isolate specific bioactivities .

Q. How do hydrogen-bonding patterns in the crystal lattice influence supramolecular properties?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions). Mercury CSD 2.0 quantifies interaction geometries .
  • Void Analysis : Calculate solvent-accessible voids (e.g., 5–10% volume) to assess potential for co-crystallization or polymorphism .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • HPLC-MS : Monitor degradation products at pH 7.4 (phosphate buffer, 37°C). Use C18 columns with acetonitrile/water gradients .
  • Accelerated Stability Testing : Expose to heat (40°C) and humidity (75% RH) for 4 weeks; track changes via UV-Vis spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :
  • Parameter Screening : Use design of experiments (DoE) to test solvent (DMF vs. THF), catalyst (e.g., K2_2CO3_3 vs. Cs2_2CO3_3), and stoichiometry.
  • Purity Assessment : Compare HPLC chromatograms to identify unaccounted impurities affecting yield calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.